Cas no 114681-65-1 (RGD peptide (GRGDNP))

RGD peptide (GRGDNP) structure
RGD peptide (GRGDNP) structure
商品名:RGD peptide (GRGDNP)
CAS番号:114681-65-1
MF:C23H38N10O10
メガワット:614.60900
MDL:MFCD00153556
CID:130418
PubChem ID:9895205

RGD peptide (GRGDNP) 化学的及び物理的性質

名前と識別子

    • L-Proline,glycyl-L-arginylglycyl-L-a-aspartyl-L-asparaginyl-
    • GLY-ARG-GLY-ASP-ASN-PRO
    • GRGDNP
    • H-Gly-Arg-Gly-Asp-Asn-Pro-OH
    • RGD Peptide
    • Gly-Arg-Gly-Asp-Asn-Ser
    • REF DUPL: Gly-Arg-Gly-Asp-Asn-Pro
    • RGD PEPTIDE (GRGDNP)
    • H-Glg-Arg-Gly-Asp-Asn-Pro-OH
    • 114681-65-1
    • BDBM50439682
    • MFCD00153556
    • HY-P1740
    • s4513
    • (S)-1-((6S,12S,15S)-1-amino-15-(2-amino-2-oxoethyl)-6-(2-aminoacetamido)-12-(carboxymethyl)-1-imino-7,10,13-trioxo-2,8,11,14-tetraazahexadecane)pyrrolidine-2-carboxylic acid
    • (2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid
    • J-003123
    • (S)-1-((6S,12S,15S)-1-Amino-15-(2-amino-2-oxoethyl)-6-(2-aminoacetamido)-12-(carboxymethyl)-1-imino-7,10,13-trioxo-2,8,11,14-tetraazahexadecan-16-oyl)pyrrolidine-2-carboxylic acid
    • CHEMBL2418222
    • CS-0095103
    • DA-74132
    • G12418
    • RGD peptide (GRGDNP)
    • MDL: MFCD00153556
    • インチ: InChI=1S/C23H38N10O10/c24-9-16(35)30-11(3-1-5-28-23(26)27)19(39)29-10-17(36)31-12(8-18(37)38)20(40)32-13(7-15(25)34)21(41)33-6-2-4-14(33)22(42)43/h11-14H,1-10,24H2,(H2,25,34)(H,29,39)(H,30,35)(H,31,36)(H,32,40)(H,37,38)(H,42,43)(H4,26,27,28)/t11-,12-,13-,14-/m0/s1
    • InChIKey: CWAHAVYVGPRZJU-XUXIUFHCSA-N
    • ほほえんだ: O=C(O)C[C@@H](C(N[C@H](C(N1CCC[C@H]1C(O)=O)=O)CC(N)=O)=O)NC(CNC([C@@H](NC(CN)=O)CCCNC(N)=N)=O)=O

計算された属性

  • せいみつぶんしりょう: 614.27700
  • どういたいしつりょう: 614.27723745g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 11
  • 水素結合受容体数: 20
  • 重原子数: 43
  • 回転可能化学結合数: 24
  • 複雑さ: 152
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.3
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 1

じっけんとくせい

  • 色と性状: 無色液体
  • PSA: 342.32000
  • LogP: -1.70230
  • ようかいせい: 水に溶ける

RGD peptide (GRGDNP) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB477276-1 mg
H-Gly-Arg-Gly-Asp-Asn-Pro-OH; .
114681-65-1
1mg
€140.50 2023-03-30
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R937889-1mg
RGD peptide (GRGDNP)
114681-65-1 ≥98%
1mg
¥1,449.00 2022-08-31
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T7570-1 mg
RGD peptide GRGDNP(2TFA)
114681-65-1 100.00%
1mg
¥497.00 2022-02-28
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T7570-50 mg
RGD peptide GRGDNP(2TFA)
114681-65-1 100.00%
50mg
¥4247.00 2022-02-28
TRC
R314715-2.5mg
RGD peptide (GRGDNP)
114681-65-1
2.5mg
$270.00 2023-05-17
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T7570-5 mg
RGD peptide GRGDNP(2TFA)
114681-65-1 100.00%
5mg
¥1147.00 2022-02-28
TargetMol Chemicals
T7570-200 mg
RGD peptide (GRGDNP)
114681-65-1 100%
200mg
¥ 7,277 2023-07-10
TargetMol Chemicals
T7570-10 mg
RGD peptide (GRGDNP)
114681-65-1 100%
10mg
¥ 1,046 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-201176-5 mg
RGD peptide (GRGDNP), (Out of Stock: Availability 7/14/23)
114681-65-1 ≥97%
5mg
¥1,128.00 2023-07-10
TargetMol Chemicals
T7570-5mg
RGD peptide (GRGDNP)
114681-65-1 100%
5mg
¥ 655 2024-07-19

RGD peptide (GRGDNP) 関連文献

RGD peptide (GRGDNP)に関する追加情報

RGD Peptide (GRGDNP) and Its Applications in Modern Research

The compound with the CAS number 114681-65-1 is a synthetic peptide known as RGD peptide (GRGDNP). This peptide has garnered significant attention in the field of biomedical research due to its unique biological activities and versatile applications. The RGD motif, which stands for Arg-Gly-Asp, is a critical sequence that exhibits strong affinity for integrins, a family of cell surface receptors involved in various physiological and pathological processes.

Integrins play a pivotal role in cell adhesion, migration, signaling, and tissue development. The RGD peptide sequence acts as a natural ligand for these receptors, enabling researchers to modulate integrin-mediated processes. This has opened up numerous possibilities in therapeutic development, particularly in the areas of wound healing, anti-thrombotic agents, and cancer treatment.

In recent years, the study of RGD peptides has been further advanced by their incorporation into various biomaterials and drug delivery systems. For instance, researchers have developed RGD-modified hydrogels that can be used to create three-dimensional cell culture environments closely mimicking in vivo conditions. These hydrogels have been instrumental in studying cellular behavior and developing tissue engineering strategies.

One of the most promising applications of RGD peptides is in cancer therapy. By targeting integrins overexpressed on tumor cells, RGD peptides can inhibit tumor growth and metastasis. Additionally, they have been used to enhance the efficacy of chemotherapy by improving drug delivery to cancerous tissues. Recent studies have shown that RGD peptides can be combined with nanoparticles to create targeted drug delivery systems that selectively accumulate in tumors, thereby reducing side effects and increasing therapeutic efficacy.

The use of RGD peptide (GRGDNP) in diagnostic tools has also been explored. Researchers have developed RGD-based imaging agents that can specifically bind to integrins overexpressed on cancer cells, allowing for early detection and accurate localization of tumors. These imaging agents are particularly useful in positron emission tomography (PET) scans and magnetic resonance imaging (MRI), providing clinicians with valuable tools for cancer diagnosis and monitoring treatment response.

In the field of regenerative medicine, RGD peptides have been utilized to promote tissue repair and regeneration. By stimulating integrin-mediated signaling pathways, RGD peptides can induce the proliferation and differentiation of stem cells, which are crucial for tissue regeneration. This approach has shown promise in treating various injuries and degenerative diseases, such as bone fractures, cartilage damage, and neural disorders.

The development of novel derivatives of RGD peptides has further expanded their applications. Researchers have synthesized modified RGD peptides that exhibit enhanced stability, improved bioavailability, or targeted specificity. These derivatives have been tested in preclinical studies and are being evaluated for their potential in treating a wide range of diseases.

The regulatory landscape for RGD peptide-based therapies is also evolving. Regulatory agencies recognize the potential of these compounds and have established guidelines for their clinical development. This has facilitated the translation of laboratory findings into clinical trials, bringing new treatments closer to patients who suffer from integrin-related disorders.

In conclusion, the compound with the CAS number 114681-65-1, known as RGD peptide (GRGDNP), is a versatile tool with significant implications for biomedical research and therapeutic development. Its ability to modulate integrin-mediated processes has opened up new avenues in cancer therapy, regenerative medicine, diagnostics, and beyond. As research continues to uncover new applications and derivatives of this peptide, its impact on modern medicine is likely to grow even further.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:114681-65-1)RGD peptide (GRGDNP)
A1200051
清らかである:99%
はかる:100mg
価格 ($):820.0